Product packaging for Framycort(Cat. No.:CAS No. 77536-65-3)

Framycort

Cat. No.: B1216430
CAS No.: 77536-65-3
M. Wt: 1019.1 g/mol
InChI Key: TXLRVPDJPXYDAY-QUOZIDONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Framycort is a chemical product provided for research use only. It is strictly not for human or veterinary diagnostic or therapeutic uses. This compound is of interest to researchers due to its dual-component composition. It contains Framycetin, an aminoglycoside antibiotic, and Dexamethasone, a corticosteroid . The Framycetin component acts by binding to the bacterial 30S ribosomal subunit, leading to misreading of the genetic code during protein synthesis and subsequent inhibition of bacterial growth . This antibacterial action is combined with the potent anti-inflammatory effects of Dexamethasone, which inhibits multiple inflammatory mediators . In a research context, this combination makes this compound a valuable tool for designing in vitro and in vivo studies aimed at investigating inflammatory processes with concurrent bacterial challenges, exploring antibiotic mechanisms of action, and studying the interplay between anti-inflammatory and antimicrobial agents. Prolonged exposure in research models may be used to study phenomena like bacterial or fungal superinfection, and monitoring of parameters such as bacterial resistance development is recommended . Researchers are advised to consult the available safety data sheets and handle the product in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H78N6O19 B1216430 Framycort CAS No. 77536-65-3

Properties

CAS No.

77536-65-3

Molecular Formula

C46H78N6O19

Molecular Weight

1019.1 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H46N6O13.C23H32O6/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h5-23,30-36H,1-4,24-29H2;10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22?,23+;16-,17-,18-,20+,21-,22-,23-/m10/s1

InChI Key

TXLRVPDJPXYDAY-QUOZIDONSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

framycort

Origin of Product

United States

Discovery and Early Research Trajectory of Framycetin

The discovery of neomycin, which includes framycetin (B1674049) as a major component, occurred in 1949. wikipedia.orgguillaume-durand.fr This breakthrough was made by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University. wikipedia.orgguillaume-durand.fr The compound was found to be produced naturally by certain strains of the bacterium Streptomyces fradiae. wikipedia.orgguillaume-durand.frnih.govdrugbank.compharmaoffer.compharmacompass.com

Isolation and Characterization from Streptomyces Fradiae

Framycetin (B1674049), also known as neomycin B, is derived from the metabolic products of Streptomyces fradiae. nih.govdrugbank.compharmaoffer.com The production of this antibiotic by the bacterium requires specific nutrient conditions and can occur under either stationary or submerged aerobic conditions. wikipedia.org Following cultivation, the compound is isolated and purified from the bacterial culture. wikipedia.org Chemical characterization revealed framycetin to be a tetracyclic antibacterial agent. nih.gov Upon hydrolysis, framycetin yields neamine (B104775) and neobiosamine B. pharmacompass.comnih.gov

Initial Characterization of Antimicrobial Properties in Laboratory Settings

Initial laboratory investigations characterized framycetin (B1674049) (neomycin B) as a bactericidal aminoglycoside antibiotic. wikipedia.orgnih.govfortunejournals.com It was found to exhibit activity against a range of bacteria, particularly Gram-negative aerobic bacilli and certain anaerobic bacilli where resistance had not yet developed. wikipedia.org While some sources indicate good activity against both Gram-positive and Gram-negative bacteria, others note it is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli. wikipedia.orgnih.gov More specifically, it was observed to be active against Gram-negative organisms such as Proteus, E. coli, Serratia, and H. influenzae. nih.govmsdvetmanual.com It demonstrated the ability to kill staphylococci but showed weak activity against streptococci. nih.gov Early studies also highlighted its activity against streptomycin-resistant bacteria and Mycobacterium tuberculosis. wikipedia.org The mechanism of action involves binding to the bacterial 30S ribosomal subunit, which leads to the misreading of tRNA and subsequent inhibition of protein synthesis. nih.govdrugbank.compharmaoffer.comnih.govdrugbank.comtargetmol.com This interference results in the production of nonfunctional or toxic peptides and the breakdown of polysomes. drugbank.com

Relationship to the Neomycin Complex: Neomycin B and Neomycin C Stereoisomerism

Interactions with Prokaryotic Ribosomal Subunits

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is responsible for translating messenger RNA (mRNA) into protein. nih.gov Framycetin's activity is directed exclusively at the 30S subunit. drugbank.comnih.gov

Binding to the 30S Ribosomal Subunit

Framycetin binds with high affinity to a specific region on the 30S ribosomal subunit known as the A-site, which is the decoding center of the ribosome. drugbank.comnih.gov This binding is a critical first step in its antimicrobial action. The interaction involves specific sites on the 16S ribosomal RNA (rRNA), a key component of the 30S subunit. drugbank.commdpi.com Specifically, Framycetin interacts with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA. drugbank.com This region is crucial as it interacts with the wobble base in the anticodon of transfer RNA (tRNA). drugbank.com

Interference with 16S rRNA and Ribosomal Proteins (e.g., S12)

The binding of Framycetin to the 16S rRNA induces a significant conformational change. nih.gov It specifically targets a region involving four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. drugbank.com This interaction locks the decoding site into a conformation that mimics the state it would be in when a correct (cognate) tRNA is bound, even when an incorrect tRNA is present. This interference is central to the drug's ability to cause misreading. nih.gov Studies have demonstrated a clear functional interaction between the 1409-1491 region of the 16S rRNA and the ribosomal protein S12, highlighting the importance of this complex in mediating the effects of aminoglycosides. nih.gov

Table 1: Molecular Interactions of Framycetin with the Bacterial Ribosome

Interacting Component Specific Site/Molecule Consequence of Interaction
Ribosomal Subunit 30S Subunit Primary target of drug action. drugbank.comnih.gov
Ribosomal RNA 16S rRNA (A-site, near nucleotide 1400) Induces conformational change, facilitates misreading. drugbank.com
Ribosomal Protein Protein S12 Functional interaction contributes to decoding errors. drugbank.com

Disruption of Bacterial Protein Synthesis

By binding to the ribosomal A-site and altering its conformation, Framycetin fundamentally disrupts the fidelity and efficiency of bacterial protein synthesis.

Impairment of mRNA Decoding and tRNA Misreading

The primary consequence of Framycetin's interaction with the ribosome is the impairment of mRNA decoding. drugbank.com The drug's presence causes the ribosome to misread the codons on the mRNA template, leading to the frequent incorporation of incorrect amino acids into the growing polypeptide chain. drugbank.comnih.gov This occurs because the drug stabilizes the binding of near-cognate or non-cognate aminoacyl-tRNAs, which would normally be rejected at a high rate. nih.govnih.gov The ribosome's proofreading mechanism, which ensures the correct pairing between the mRNA codon and the tRNA anticodon, is effectively compromised. nih.gov

Pharmacodynamic Principles in In Vitro Models

The antimicrobial activity of Framycetin has been quantified using various in vitro pharmacodynamic models. These models are essential for understanding the relationship between drug concentration and its effect on a bacterial population over time. nih.govresearchgate.net

Key parameters used to describe the efficacy of antibiotics like Framycetin in vitro include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). nih.gov The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium. One study evaluated the in vitro activity of Framycetin against clinical isolates of Pseudomonas aeruginosa, a common pathogen in eye and ear infections. The results showed that a concentration of 62.5 mg/L was sufficient to inhibit the growth of 88.9% of the 90 isolates tested. nih.gov

Another pharmacodynamic parameter, the extinction time (ET), measures how quickly a high concentration of an antibiotic can kill a bacterial population. In the same study, a 0.5% solution of Framycetin was able to kill 96.66% of the Pseudomonas aeruginosa isolates within 60 minutes. nih.gov Such in vitro time-kill studies provide crucial data on the bactericidal dynamics of an antibiotic, helping to predict its potential efficacy. nih.gov

Table 2: In Vitro Pharmacodynamic Profile of Framycetin against Pseudomonas aeruginosa

Pharmacodynamic Parameter Value/Finding Bacterial Strain(s)
Minimum Inhibitory Concentration (MIC) 62.5 mg/L inhibited 88.9% of isolates. nih.gov 90 consecutive clinical isolates. nih.gov
Extinction Time (ET) 96.66% of isolates killed within 60 minutes with a 0.5% solution. nih.gov 90 consecutive clinical isolates. nih.gov

Bactericidal Activity and Concentration-Dependent Effects

Framycetin exhibits bactericidal activity, meaning it actively kills bacteria rather than merely inhibiting their growth. This killing effect is notably concentration-dependent; as the concentration of framycetin increases, the rate and extent of bacterial killing also increase. This characteristic is a hallmark of aminoglycoside antibiotics.

Research findings have quantified the bactericidal and inhibitory effects of framycetin against various pathogens. For instance, in a study evaluating its efficacy against Pseudomonas aeruginosa, a common opportunistic pathogen, the minimum inhibitory concentration (MIC) and extinction time (ET) were determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the ET measures the time required to kill a specific population of bacteria at a high antibiotic concentration.

One study investigated 90 clinical isolates of Pseudomonas aeruginosa from ear and eye infections and found that 88.9% of these isolates were inhibited by a framycetin concentration of 62.5 mg/L. nih.gov Furthermore, at a concentration of 0.5%, framycetin was able to kill 96.66% of the isolates within 60 minutes, demonstrating its rapid bactericidal action at high concentrations. nih.gov

Table 1: Bactericidal Activity of Framycetin against Pseudomonas aeruginosa

ParameterConcentrationResult
Minimum Inhibitory Concentration (MIC) 62.5 mg/L88.9% of 90 clinical isolates inhibited
Extinction Time (ET) 0.5%96.66% of 90 clinical isolates killed within 60 minutes

Data sourced from a study on clinical isolates from ear and eye infections. nih.gov

Further research has explored the time-dependent killing of framycetin in a wound dressing formulation against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa. These studies showed that the antimicrobial activity of the framycetin wound dressing against MRSA was observed from 30 minutes of exposure, with a bactericidal effect noted at 4, 6, and 24 hours. mnkjournals.commnkjournals.com Against P. aeruginosa, antimicrobial activity was demonstrated at 4, 6, and 24 hours of exposure. mnkjournals.commnkjournals.com This highlights that both the concentration and the duration of exposure are critical factors in the bactericidal efficacy of framycetin.

Table 2: Time-Dependent Antimicrobial Activity of Framycetin Wound Dressing

Bacterial StrainExposure TimeAntimicrobial Effect
MRSA 0.5, 2, 4, 6, 24 hoursAntimicrobial activity observed
4, 6, 24 hoursBactericidal effect
P. aeruginosa 4, 6, 24 hoursAntimicrobial activity observed

Based on in-vitro studies of a framycetin-impregnated wound dressing. mnkjournals.commnkjournals.com

Post-Antibiotic Effect Characterization in Microbial Cultures

A significant characteristic of aminoglycoside antibiotics, including framycetin, is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth that continues even after the antibiotic concentration in the culture medium has fallen below the MIC. This phenomenon is of considerable clinical importance as it allows for less frequent dosing intervals without compromising antimicrobial efficacy.

While specific studies detailing the PAE of framycetin are limited, extensive research on other aminoglycosides such as gentamicin, amikacin, and tobramycin (B1681333) provides a strong basis for understanding this effect. The PAE of aminoglycosides is concentration-dependent; higher concentrations and longer exposure times lead to a more prolonged PAE. aafp.orgmhmedical.com This effect is observed against both Gram-positive and Gram-negative bacteria.

For example, in-vitro studies on Staphylococcus aureus have shown that aminoglycosides can induce a PAE ranging from 5 to 10 hours at clinically relevant concentrations. nih.gov In one study, five strains of S. aureus were exposed to various aminoglycosides for one hour. The resulting mean PAEs were substantial, demonstrating the prolonged suppressive effect of this class of antibiotics on Gram-positive cocci. nih.gov

Table 3: Post-Antibiotic Effect (PAE) of Aminoglycosides against Staphylococcus aureus

AminoglycosideConcentration (mg/L)Mean PAE (hours)
Amikacin 16-325 - 10
Gentamicin 4-85 - 10
Netilmicin 4-85 - 10
Tobramycin 4-85 - 10

Data from a study on five strains of S. aureus, representing the general PAE of the aminoglycoside class. nih.gov

Similarly, against Gram-negative bacilli like Pseudomonas aeruginosa, aminoglycosides exhibit a significant PAE. The duration of this effect is also dose-dependent. Studies have shown that even a short exposure to an aminoglycoside can suppress the growth of P. aeruginosa for several hours after the removal of the antibiotic. This is attributed to the non-lethal damage induced by the antibiotic, from which the bacteria require time to recover and resume normal growth. oup.comnih.gov The PAE is a key pharmacodynamic parameter that contributes to the high efficacy of aminoglycoside therapy.

The mechanism behind the PAE of aminoglycosides is thought to be related to the time it takes for bacteria to synthesize new proteins after the antibiotic has been removed from the environment. The irreversible binding of the aminoglycoside to the ribosome, even for a short period, causes significant disruption that is not immediately reversible.

In Vitro Susceptibility Profiling

In vitro studies are crucial for determining the intrinsic activity of an antibiotic against specific microorganisms. For framycetin, these tests have established its spectrum of activity, primarily covering aerobic Gram-negative and select Gram-positive bacteria. mims.comnih.gov

Framycetin has demonstrated continued favorable activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and species of the Proteus group. nih.govchemotechnique.se A laboratory evaluation of 90 clinical isolates of P. aeruginosa from ear and eye infections provided specific data on its potency. nih.gov The study determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. nih.gov

The findings showed that a framycetin concentration of 62.5 mg/L was sufficient to inhibit the growth of 88.9% of the tested P. aeruginosa strains. nih.gov Furthermore, the study assessed the extinction time, revealing that a 0.5% solution of framycetin could kill 96.66% of the isolates within 60 minutes. nih.gov

In Vitro Susceptibility of Pseudomonas aeruginosa to Framycetin

ParameterFindingSource
Minimum Inhibitory Concentration (MIC)88.9% of 90 clinical isolates were inhibited by 62.5 mg/L. nih.gov
Extinction Time (ET)96.66% of 90 clinical isolates were killed within 60 minutes by a 0.5% solution. nih.gov

Framycetin is effective against certain aerobic Gram-positive bacteria, most notably Staphylococcus aureus, a common cause of skin and soft tissue infections. nih.govchemotechnique.se Its activity extends to challenging strains such as Methicillin-resistant Staphylococcus aureus (MRSA). mnkjournals.commnkjournals.com

A study evaluating a framycetin-impregnated wound dressing demonstrated significant in vitro antimicrobial action against MRSA. mnkjournals.commnkjournals.com The activity was observed as early as 30 minutes after exposure. mnkjournals.commnkjournals.com The dressing exerted a bactericidal (killing) effect against MRSA at exposure times of 4, 6, and 24 hours. mnkjournals.commnkjournals.com

In Vitro Activity of Framycetin Dressing Against MRSA

Exposure TimeObserved EffectSource
0.5 - 24 hoursAntimicrobial activity (inhibition of growth) mnkjournals.commnkjournals.com
4, 6, and 24 hoursBactericidal effect (killing of bacteria) mnkjournals.commnkjournals.com

The antimicrobial spectrum of framycetin is specific and has notable limitations. It is not active against most types of anaerobic bacteria, which thrive in low-oxygen environments. drugbank.comncats.io Furthermore, framycetin does not possess activity against fungi or viruses, making it unsuitable for treating infections caused by these microorganisms. drugbank.comncats.io

Efficacy in Experimental Infection Models

To assess how an antibiotic might perform in a clinical setting, its efficacy is tested in experimental models that simulate aspects of an infection.

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously difficult to treat. nih.gov The efficacy of a 1% framycetin-impregnated dressing has been evaluated against biofilms of MRSA and P. aeruginosa. mnkjournals.commnkjournals.com

In this in vitro model, the framycetin dressing demonstrated superior antimicrobial activity when compared to a standard paraffin (B1166041) dressing. mnkjournals.commnkjournals.com The onset of activity against P. aeruginosa was observed at 4 hours of exposure and was sustained at 6 and 24 hours. mnkjournals.com For MRSA, the dressing showed a bactericidal effect starting at 4 hours. mnkjournals.commnkjournals.com These findings suggest that framycetin can be effective against bacteria within a biofilm-like structure. mnkjournals.com

Animal models are essential for evaluating the performance of a therapeutic agent in a living organism. hmpgloballearningnetwork.com The wound-healing efficacy of a framycetin sulfate (B86663) cream was assessed in a diabetic rat model, where wound healing is typically impaired. nih.govnih.gov

The study utilized both excision and incision wound models. nih.gov In the excision wound model, which assesses wound closure, the time to complete epithelialization for wounds treated with framycetin cream was 21 days. nih.gov In the incision wound model, the tensile strength of the healed wound was measured. nih.gov The results showed that framycetin treatment improved the tensile strength of the wound compared to a control cream, indicating that it contributes positively to the healing process. nih.gov

Molecular Basis of Bacterial Resistance to Framycetin

Enzymatic Inactivation Mechanisms

Enzymatic modification is the most prevalent mechanism of acquired aminoglycoside resistance in clinical bacterial isolates nih.govresearchgate.netelifesciences.org. Bacteria produce enzymes that catalyze the addition of chemical groups to specific sites on the aminoglycoside molecule, thereby reducing its affinity for the ribosomal target site researchgate.netelifesciences.orgmdpi.com.

Aminoglycoside-modifying enzymes (AMEs) are categorized into three main classes based on the type of chemical modification they perform:

Aminoglycoside N-acetyltransferases (AACs) : These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group of the aminoglycoside. There are several subfamilies, including AAC(1), AAC(2'), AAC(3), and AAC(6') researchgate.netmdpi.comfrontiersin.org.

Aminoglycoside O-phosphotransferases (APHs) : These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a hydroxyl group of the aminoglycoside researchgate.netmdpi.com.

Aminoglycoside O-nucleotidyltransferases (ANTs) (also known as adenylyltransferases): These enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of the aminoglycoside researchgate.netmdpi.com.

Each AME typically modifies the aminoglycoside at a specific position, and the enzyme name often reflects this specificity mdpi.com. The modified aminoglycoside has a significantly reduced ability to bind to the bacterial ribosome, leading to a loss of its inhibitory activity frontiersin.org. Some bacteria can produce multiple AMEs, and bifunctional enzymes, such as AAC(6′)-Ie/APH(2″)-Ia, which combine the activities of different classes, can confer resistance to a broader range of aminoglycosides mdpi.comnih.gov.

The genes encoding AMEs are often located on mobile genetic elements such as plasmids, transposons, and integrons nih.govoup.comopenmicrobiologyjournal.combrieflands.com. This genetic mobility facilitates the rapid dissemination of resistance determinants among different bacterial species. The genes are typically named according to the enzyme class they encode: aac for acetyltransferases, aph for phosphotransferases, and ant for nucleotidyltransferases oup.com.

Numerous specific AME genes have been identified in various bacterial pathogens. For example, studies have reported the prevalence of genes such as aac(3)-II, aac(6')-I, ant(3″)-I, and aph(3')-II in Escherichia coli mednexus.org. In Pseudomonas aeruginosa, common AME genes include aac(6')-Ib, ant(3″)-I, and aph(3')-VI mdpi.com. Enterococcus species frequently harbor genes like aac(6')-Ie-aph(2''), aph(3')-IIIa, and ant(6')-Ia nih.gov. The presence and combination of these genes dictate the specific aminoglycoside resistance profile of a bacterial strain oup.commdpi.com.

AME ClassModification TypeExample GenesEffect on Aminoglycosides
AcetyltransferasesAcetylationaac(1), aac(2'), aac(3), aac(6')Reduces ribosomal binding affinity
PhosphotransferasesPhosphorylationaph familyReduces ribosomal binding affinity
NucleotidyltransferasesNucleotidylationant familyReduces ribosomal binding affinity

Alterations in Ribosomal Target Sites

Aminoglycosides exert their antibacterial effect by binding to the A-site within the 16S ribosomal RNA (rRNA) of the bacterial 30S subunit, interfering with protein synthesis nih.govpediatriconcall.comnih.govresearchgate.netmdpi.com. Alterations to this ribosomal target site can lead to reduced aminoglycoside binding and confer resistance nih.govmednexus.orgnih.govfrontiersin.orgresearchgate.netmdpi.commcmaster.capnas.org.

Point mutations in the 16S rRNA gene (rrs) can alter the structure of the A-site, hindering aminoglycoside binding nih.govmednexus.orgresearchgate.netmcmaster.ca. While mutations in essential cellular machinery like rRNA are often deleterious and thus relatively rare, specific mutations have been identified that confer resistance nih.govmednexus.org. A well-characterized example is the A1408G mutation (using E. coli numbering) in the 16S rRNA gene, which disrupts key interactions required for the binding of many 2-deoxystreptamine (B1221613) aminoglycosides nih.govresearchgate.netasm.org. This mutation has been found in clinical isolates and can lead to high-level resistance mdpi.comasm.org. Other mutations in the A-site, such as those at positions 1406, 1409, 1491, and 1495, have also been associated with varying levels of aminoglycoside resistance researchgate.net.

16S rRNA Mutation (E. coli numbering)LocationEffect on Aminoglycoside BindingResistance Level
A1408GA-site, h44Disrupts binding interactionsHigh-level
U1406C/U1495AA-siteAlters A-site geometryHigh-level (for some AGs) researchgate.net
C1409-G1491 to A1409-U1491 polymorphismA-siteDoes not affect stackingNot associated with resistance researchgate.net

Beyond point mutations, enzymatic methylation of specific nucleotides in the 16S rRNA A-site by 16S rRNA methyltransferases is a clinically significant resistance mechanism mednexus.orgnih.govmdpi.compnas.org. These enzymes, such as ArmA, RmtB, RmtC, and NpmA, add methyl groups to nucleotides like G1405 or A1408, significantly reducing the binding affinity of aminoglycosides and conferring high-level, broad-spectrum resistance mednexus.orgnih.govmdpi.compnas.orgpnas.org.

Alterations in ribosomal proteins, particularly those of the 30S subunit that interact with 16S rRNA, can also contribute to aminoglycoside resistance frontiersin.orgmdpi.com. For instance, mutations in the gene encoding ribosomal protein S12 (rpsL) have been linked to resistance to streptomycin (B1217042) frontiersin.orgmdpi.com. These protein modifications can affect the conformation of the ribosomal A-site or the interaction of the ribosome with the antibiotic, leading to reduced susceptibility.

Efflux Pump Systems in Bacterial Resistance

Bacterial efflux pumps are transmembrane protein systems that actively transport various substrates, including antibiotics, out of the cell nih.govmednexus.orgnih.govmdpi.comasm.org. While their role in aminoglycoside resistance was historically considered less significant compared to other mechanisms due to the charged nature of aminoglycosides, efflux pumps are increasingly recognized as contributing to resistance, particularly in Gram-negative bacteria nih.govnih.govmdpi.comasm.orgasm.org.

Efflux pumps can reduce the intracellular concentration of Framycetin (B1674049), thereby allowing the bacteria to tolerate higher external drug levels nih.gov. In Pseudomonas aeruginosa, for example, the MexXY-OprM efflux system has been implicated in intrinsic and acquired aminoglycoside resistance nih.govmdpi.comasm.org. Overexpression of efflux pumps, often due to mutations in regulatory genes, can lead to increased antibiotic extrusion and contribute to resistance nih.govnih.govmdpi.com. Efflux pump activity can also act in synergy with other resistance mechanisms, such as AME production, to achieve higher levels of resistance nih.govasm.org.

Efflux System (Example in P. aeruginosa)Substrates Involved (including AGs)Contribution to Resistance
MexXY-OprMAminoglycosides, FluoroquinolonesIntrinsic and acquired resistance nih.govmdpi.comasm.org
AmrA-AmrB-OprAAminoglycosidesContributes to intrinsic resistance nih.gov

Emerging Resistance Mechanisms and Their Molecular Underpinnings

Bacterial resistance to aminoglycoside antibiotics like framycetin primarily arises through several molecular mechanisms. These can be broadly categorized as enzymatic modification of the antibiotic, alterations at the ribosomal target site, and reduced intracellular accumulation of the drug. nih.govasm.orgmpi.govt.nznih.gov Emerging resistance mechanisms often involve novel variations or combinations of these established strategies.

Another significant mechanism involves modifications to the ribosomal target site, the 16S rRNA of the 30S subunit. nih.govnih.gov While mutations in the ribosomal RNA genes can contribute to resistance, this is less common for most fast-growing pathogenic bacteria because multiple copies of rRNA genes would need to be mutated. nih.govfrontiersin.org A clinically prominent emerging mechanism is the enzymatic modification of the 16S rRNA by 16S rRNA methyltransferases (16S-RMTases). nih.govnih.govmdpi.com These enzymes catalyze the methylation of specific nucleotides within the aminoglycoside binding site on the 16S rRNA, such as the N-7 position of G1405 or the N-1 position of A1408. nih.gov Methylation at these sites can confer high-level resistance to a broad range of aminoglycosides by interfering with drug binding. nih.gov Genes encoding 16S-RMTases, such as rmtA and rmtB, have been identified on mobile genetic elements, contributing to their spread, particularly among Gram-negative bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.comopenaccessjournals.com The enzyme NpmA, an acquired N1-A1408 16S-RMTase, has been found in Escherichia coli and confers resistance to neomycin, apramycin, gentamicin, tobramycin (B1681333), and amikacin. nih.gov

Reduced intracellular concentration of framycetin can also contribute to resistance. This can occur through decreased permeability of the bacterial cell membrane or the action of efflux pumps that actively transport the antibiotic out of the cell. nih.govasm.orgmpi.govt.nznih.govfrontiersin.org While active efflux has been observed for some aminoglycosides like neomycin in E. coli, its clinical significance compared to other resistance mechanisms can vary. asm.org Adaptive resistance, potentially linked to changes in membrane proteins or regulation of anaerobic respiratory genes, can also lead to decreased uptake. asm.org

Detailed research findings have characterized various AMEs and 16S-RMTases responsible for aminoglycoside resistance. The substrate specificity of AMEs determines which aminoglycosides they can inactivate. For instance, some enzymes confer resistance specifically to neomycin and framycetin (neomycin B), while others have broader activity against multiple aminoglycosides. mpi.govt.nz

The following table summarizes some key aminoglycoside resistance genes and the types of resistance they confer:

Resistance Gene/EnzymeMechanism ClassAminoglycosides Affected (Examples relevant to Framycetin/Neomycin)
AAC (1)Acetyltransferase (AME)Neomycin, Apramycin, Paromomycin mpi.govt.nz
APH (2'')-IaPhosphotransferase (AME)Can contribute to resistance, often in combination. nih.gov
ANT (4')-IaNucleotidyltransferase (AME)Can contribute to resistance.
RmtA, RmtB16S rRNA MethyltransferaseHigh-level resistance to multiple aminoglycosides, including those related to Framycetin. mdpi.comopenaccessjournals.com
NpmA16S rRNA MethyltransferaseNeomycin, Apramycin, Gentamicin, Tobramycin, Amikacin nih.gov

Note: This table provides examples; the substrate specificity and range of affected aminoglycosides can vary depending on the specific enzyme variant.

Biosynthesis and Synthetic Derivatization of Framycetin

Natural Production by Streptomyces fradiae and Streptomyces albogriseus

Framycetin (B1674049), or Neomycin B, is naturally produced by the fermentation of certain Streptomyces species. The primary producers identified are Streptomyces fradiae and Streptomyces albogriseus. wikipedia.org Streptomyces fradiae is a well-known source of neomycin, including Neomycin B. researchgate.netresearchgate.net Neomycin was first isolated from Streptomyces fradiae and Streptomyces albogriseus in 1949. wikipedia.org Standard grade neomycin is a mixture containing several related compounds, with Neomycin B (framycetin) being the most active component, typically accounting for 85-95% of the mixture, while neomycin C, a stereoisomer, makes up about 5-15%. wikipedia.orgguidetopharmacology.org

Research has explored methods to enhance neomycin production in Streptomyces fradiae, including optimizing fermentation media composition and investigating the effects of specific nutrients like ammonium (B1175870) sulfate (B86663), which has been shown to promote Neomycin B biosynthesis. mdpi.comnih.govmdpi.com Genetic studies have also identified regulatory genes, such as afsA-g and neoR, whose overexpression can lead to a significant increase in Neomycin B production in Streptomyces fradiae. researchgate.netmdpi.com

Pathways and Intermediates in Neomycin B Biosynthesis (e.g., Neosamine B, 2-deoxystreptamine)

The biosynthesis of Neomycin B is a complex process involving the assembly of several sugar moieties and a central aminocyclitol ring, 2-deoxystreptamine (B1221613) (2-DOS). The pathway involves a series of enzymatic reactions.

A key intermediate in the biosynthesis of 2-deoxystreptamine is 2-deoxy-scyllo-inosose. jst.go.jp Extracts from Streptomyces fradiae have been shown to catalyze reactions involved in the 2-deoxystreptamine pathway, including the amination of deoxyinosose to deoxyinosamine and the conversion of deoxyinosamine to 2-deoxystreptamine. jst.go.jpnih.gov Glutamine serves as an effective amino donor in these transamination reactions. jst.go.jpnih.gov The conversion of deoxyinosamine to 2-deoxystreptamine, which is thought to involve dehydrogenation and transamination, is stimulated by NAD+. jst.go.jpnih.gov The biosynthesis of 2-deoxystreptamine from glucose-6-phosphate involves enzymes such as glucosamine-6-phosphate synthase and 2-deoxystreptamine reductase. ontosight.ai

Neomycin B is composed of four linked moieties: D-neosamine, 2-deoxystreptamine (2-DOS), D-ribose, and L-neosamine. wikipedia.org Neamine (B104775), also known as neomycin A, is a degradation product and contains D-neosamine and 2-deoxystreptamine. wikipedia.org The neomycin biosynthetic gene cluster in Streptomyces fradiae contains numerous genes (neo genes) responsible for the various steps in the pathway. researchgate.netmdpi.commdpi.comnih.govrsc.org For instance, genes from neoE to neoD are implicated in Neomycin B biosynthesis. mdpi.com Glycosyltransferases, such as Neo8 and Neo15, play distinct roles in transferring aminosugars to intermediates like 2-DOS and ribostamycin. nih.govrsc.org Neosamine B (L-neosamine B) is believed to be biosynthesized similarly to neosamine C, with an additional epimerization step required for Neomycin B. wikipedia.org Studies using labeled glucose have investigated the epimerization process during the incorporation of glucose into the neosamine B ring. soton.ac.ukresearchgate.net

The biosynthesis of 2-deoxystreptamine-containing aminoglycosides, including neomycin, involves a complex series of enzyme-catalyzed reactions starting from glucose-6-phosphate. ontosight.airsc.org

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Pharmacophoric Elements for Ribosomal Binding

The bactericidal activity of framycetin (B1674049) stems from its ability to bind to the aminoacyl-tRNA site (A-site) of the 16S ribosomal RNA (rRNA) in the bacterial 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to cell death. nih.gov Through extensive research, key pharmacophoric elements of the framycetin molecule essential for this binding have been identified.

The fundamental scaffold for ribosomal binding is the neamine (B104775) core , which consists of a 2-deoxystreptamine (B1221613) (ring II) linked to a glycosyl ring (ring I). nih.govnih.gov This pseudodisaccharide is considered the primary recognition element and is required for the specific binding of neomycin-class aminoglycosides to rRNA. nih.gov The amino groups on both rings are crucial for the interaction. Specifically, amino groups of ring II form hydrogen bonds with the universally conserved U1406•U1495 pair and guanine (B1146940) G1494, as well as with a phosphate (B84403) group of adenine (B156593) A1493. nih.gov Ring I inserts into the RNA helix, where it stacks over guanine G1491 and forms a pseudo-base pair with adenine A1408. nih.gov The positively charged nature of these amino groups at physiological pH also contributes significantly to the electrostatic interactions with the negatively charged phosphate backbone of the rRNA. nih.gov

A pharmacophore model for aminoglycoside binding to the A-site can be constructed based on these key interactions. This model would include features such as hydrogen bond donors from the amino groups, hydrogen bond acceptors from the hydroxyl groups, and positively ionizable centers, all arranged in a specific three-dimensional orientation to complement the binding pocket of the 16S rRNA. nih.govnih.gov

| Pseudo-base Pairing | Forms a non-canonical base pair with an adenine residue. | Ring I with A1408 |

Impact of Chemical Modifications on Antimicrobial Potency in In Vitro Assays

The chemical modification of framycetin has been extensively explored to overcome bacterial resistance and enhance its antimicrobial spectrum. In vitro assays, which measure the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium, are crucial for evaluating the potency of these novel derivatives.

One area of focus has been the modification at the 5''-position of ring IV. A study involving the synthesis of various 5''-modified neomycin B derivatives demonstrated that diverse functional groups can be attached at this position without completely abolishing antibacterial activity. acs.org The results from this study, summarized in the table below, show that while some modifications led to a decrease in activity compared to the parent neomycin B, others retained significant potency, particularly against Staphylococcus aureus. acs.org For instance, derivatives with certain amino acid moieties at the 5"-position showed notable activity. acs.org

In Vitro Antimicrobial Activity (MIC in µg/mL) of 5"-Modified Neomycin B Derivatives

Compound Modification at 5"-position E. coli (ATCC 25922) S. aureus (ATCC 25923)
Neomycin B (Parent) -OH 4 1
4a -N3 32 4-8
4b -NH-propargyl 32 4
4c -NH-CH2-phenyl 8 2
4e -NH-CH2-(4-methoxyphenyl) 8 1-2
5b -NH-CO-CH2-NH-Z 4 2
5c -NH-CO-CH(CH3)-NH-Z 4-8 4

Data sourced from a study on 5"-modified neomycin derivatives. acs.org

Another strategy involves the synthesis of amphiphilic derivatives by capping hydroxyl functions of the neamine core with aromatic rings. acs.org For example, 3',4',6-tri-2-naphthylmethylene neamine derivative showed marked antibacterial activities against Gram-negative bacteria, including strains with resistance mechanisms. acs.org This suggests that such modifications might confer a different mechanism of action, possibly through membrane destabilization, in addition to ribosomal inhibition. acs.org

Furthermore, the conjugation of neomycin B with arginine has been investigated. Hexa-arginine-neomycin conjugates have shown potent activity, highlighting the importance of the number of attached arginine residues in addition to the aminoglycoside core for activity. acs.org

Theoretical Design and Computational Modeling of Novel Framycetin Derivatives

In recent years, computational approaches have become invaluable tools in the design and development of novel antibiotics. nih.gov Theoretical design and computational modeling allow for the rational design of framycetin derivatives with potentially improved antimicrobial potency and the ability to overcome resistance mechanisms.

One such approach combines fragment-based virtual screening with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. nih.gov This method aims to identify new molecular scaffolds that can bind to the ribosomal A-site. The process involves using the neamine core of framycetin as an anchor and computationally screening libraries of molecular fragments to be linked at specific positions, such as the O5 or O6 oxygen atoms. nih.gov Pharmacophore models derived from the crystal structures of aminoglycoside-RNA complexes are used to guide the selection of suitable fragments. nih.gov The resulting virtual compounds are then scored using a 3D-QSAR model, which is developed based on the biological data of known aminoglycoside derivatives, to predict their activity. nih.gov This strategy has led to the identification of several new potential ligands with predicted activities comparable to some less potent aminoglycoside antibiotics. nih.gov

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of designed analogues within the ribosomal A-site. nih.gov For instance, docking studies can be performed on a library of virtually generated framycetin derivatives to assess their potential interactions with the key nucleotides of the 16S rRNA. nih.gov This allows for the prioritization of candidate molecules for synthesis and in vitro testing.

The insights gained from these computational models can guide the synthetic efforts towards derivatives with a higher probability of success. For example, if a model predicts that a specific substitution at a particular position on the framycetin scaffold will enhance binding to a resistant ribosomal target, medicinal chemists can focus on synthesizing that specific analogue. This rational design approach, integrating computational modeling with synthetic chemistry and biological evaluation, holds significant promise for the development of the next generation of aminoglycoside antibiotics derived from framycetin.

Advanced Analytical Methodologies for Framycetin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of framycetin (B1674049), allowing for the separation of the main component from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of framycetin. nih.gov Since framycetin lacks a chromophore, ELSD provides a universal detection method that does not require the analyte to have specific optical properties. researchgate.net The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. knauer.net

This method has been successfully applied for the simultaneous determination of various aminoglycoside antibiotics, including framycetin. rsc.org The separation is typically achieved on a reversed-phase column, such as a C18 column, using an ion-pairing agent in the mobile phase. nih.govmn-net.com Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that improves peak shape and retention of the highly polar framycetin molecule. nih.gov The response of the ELSD is dependent on the mass of the analyte, and while it can exhibit non-linear relationships, it provides reliable quantification when properly calibrated. nih.gov Research has shown that different aminoglycosides can produce similar responses with ELSD, which is advantageous for impurity profiling. nih.gov

Key parameters such as the temperature of the drift tube and the gas flow rate are optimized to achieve maximum sensitivity. nih.govscienceandtechnology.com.vn For instance, one method utilized a drift tube temperature of 60°C and a gas pressure of 3.2 bar for the analysis of framycetin sulfate (B86663). mn-net.com

Table 1: Exemplary HPLC-ELSD Conditions for Framycetin Analysis

ParameterConditionSource
Column Polaris C18 (150 mm x 4.6 mm, 3 µm) nih.gov
Mobile Phase 170 mM Trifluoroacetic acid (TFA) in water nih.gov
Flow Rate 0.2 mL/min nih.gov
Detector Evaporative Light Scattering Detector (ELSD) nih.gov
Drift Tube Temp. 60°C mn-net.com
Gas Pressure 3.2 bar mn-net.com

To overcome the detection limitations of framycetin with standard UV detectors, derivatization techniques are employed. hta-it.com These methods involve a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the framycetin molecule, either before (pre-column) or after (post-column) chromatographic separation. researchgate.netpickeringlabs.com

A common pre-column derivatization agent for framycetin and other aminoglycosides is 2,4-dinitrofluorobenzene (DNFB). researchgate.netzldm.ru The primary amino groups of framycetin react with DNFB under controlled temperature and pH conditions to form a stable, yellow-colored derivative that can be readily detected by a UV spectrophotometer. researchgate.net One validated method for determining framycetin sulfate in eye and ear drops uses this approach, with detection at a wavelength of 365 nm. zldm.ru The derivatization reaction is typically carried out in a heated water bath to ensure complete reaction before injection into the HPLC system. researchgate.net This approach allows for sensitive and specific quantification of framycetin in complex pharmaceutical preparations. zldm.ru

Table 2: Research Findings for HPLC-UV with Derivatization of Framycetin

ParameterFindingSource
Derivatizing Agent 2,4-dinitrofluorobenzene (DNFB) researchgate.netzldm.ru
Reaction Conditions Heated water bath (e.g., 60°C for 50 min) researchgate.net
Detection Wavelength 365 nm zldm.ru
Column Shim-Pack VP-ODS (150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile : Water : Acetic Acid (59:1:40 v/v/v) researchgate.net
Application Quantification in eye and ear drops zldm.ru

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers enhanced separation efficiency, sensitivity, and the potential for quantitative analysis. nih.govresearchgate.net It is a valuable tool for assessing the purity of framycetin sulfate and for use in stability-indicating assays. sphinxsai.comsphinxsai.com The technique allows for the simultaneous analysis of multiple samples, making it cost-effective and rapid. iipseries.org

In a typical HPTLC method for framycetin, pre-coated silica (B1680970) gel 60 F-254 plates are used as the stationary phase. sphinxsai.comsphinxsai.com The mobile phase is carefully optimized to achieve good separation between the main drug spot and any potential impurities or degradation products. sphinxsai.com For framycetin sulphate, a mobile phase consisting of acetonitrile, methanol, and water has been shown to be effective. sphinxsai.comsphinxsai.com After development, the plates are scanned with a densitometer to quantify the spots. iipseries.org

Forced degradation studies using HPTLC have been conducted to investigate the stability of framycetin under various stress conditions such as acid and base hydrolysis, oxidation, and heat. sphinxsai.comsphinxsai.com These studies demonstrate that the method can effectively separate framycetin from its degradation products, which have distinctly different Rf values. sphinxsai.com

Table 3: HPTLC Forced Degradation Study Findings for Framycetin Sulphate

Stress ConditionDegradation Products (Rf values)% RecoverySource
Acid (0.1N HCl) 0.02 ± 0.02, 0.38 ± 0.02Not specified sphinxsai.com
Base (0.1N NaOH) 0.23 ± 0.02, 0.36 ± 0.02Not specified sphinxsai.com
Oxidative (3% H2O2) 0.25 ± 0.02, 0.60 ± 0.02, 0.79 ± 0.0287.63% sphinxsai.comsphinxsai.com
Dry Heat 0.09 ± 0.02, 0.60 ± 0.02Not specified sphinxsai.com
Photolytic No degradation observedNot specified sphinxsai.com

Note: The Rf value for the parent framycetin sulphate peak was reported as 0.46 ± 0.02. sphinxsai.comsphinxsai.com

Spectroscopic and Spectrophotometric Approaches

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of framycetin, particularly in quality control settings. medicopublication.com These methods are typically based on a colorimetric reaction, as framycetin itself has negligible UV absorbance. ijpsm.com

One validated method involves the reaction of framycetin sulfate with specific reagents under optimized conditions (e.g., pH 9-10) to produce a colored complex. medicopublication.com The absorbance of this complex is then measured at a specific wavelength using a UV-Vis spectrophotometer. For example, a method has been developed where the resulting solution has a maximum absorbance at 564 nm. medicopublication.com The specificity of such methods is confirmed by comparing the absorption spectra of the standard solution and the test solution containing the pharmaceutical product. medicopublication.com The linearity, accuracy, and precision of these methods are thoroughly validated to ensure their reliability for routine analysis. medicopublication.com Other colorimetric methods have also been reported historically for the determination of framycetin. nih.gov Another approach involves the formation of ion-pair complexes with reagents like picric acid or 2,4-dinitrophenol, which results in yellow-colored products that can be measured spectrophotometrically. japsonline.com

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool in framycetin research, primarily used for structural elucidation and the identification of unknown impurities. nih.gov Due to its high sensitivity and ability to provide molecular weight and fragmentation information, MS is often coupled with a separation technique like HPLC (LC-MS). researchgate.net

In the context of framycetin analysis, MS has been employed to confirm the identity of peaks observed in HPLC-ELSD chromatograms. nih.govresearchgate.net This hyphenated technique provides a high degree of confidence in peak identification. It is particularly useful for impurity profiling, where the structure of related substances and degradation products needs to be determined. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, the chemical structure of minor components can be elucidated. This information is critical for understanding the degradation pathways of the drug and for ensuring the safety and quality of the pharmaceutical product.

Microbiological Assays for Potency Determination in Research Samples

Microbiological assays are the definitive methods for determining the biological activity or potency of antibiotics, including framycetin. uspbpep.com Unlike chemical methods (e.g., HPLC) that measure the concentration of the drug, bioassays measure the drug's actual inhibitory effect on susceptible microorganisms. nih.gov This is crucial because chemical modifications to the antibiotic molecule that may not be easily detected by chemical assays could significantly impact its biological function. uspbpep.com

The most common method is the cylinder-plate or agar (B569324) diffusion assay. nih.govmicromasterlab.comresearchgate.net This involves inoculating a solid agar medium in a petri dish with a specific test microorganism, such as Bacillus subtilis, Bacillus pumilus, or Staphylococcus aureus. micromasterlab.comekb.eg Cylinders containing known concentrations of a framycetin standard and the test sample are placed on the agar surface. researchgate.net During incubation, the antibiotic diffuses into the agar, creating a circular zone of inhibition where bacterial growth is prevented. micromasterlab.com The diameter of this zone is proportional to the concentration (and thus potency) of the antibiotic. micromasterlab.com By comparing the zone sizes produced by the test sample to those of the standard, the potency of the research sample can be accurately calculated. ekb.eg These assays are essential for resolving any doubts about potential loss of activity that might not be evident from chemical tests alone. uspbpep.com

Investigational Approaches and Future Research Directions

Exploration of Framycetin's Potential in Novel Therapeutic Contexts (e.g., Antiviral Research, Host-Pathogen Interaction Studies)

While primarily known for its antibacterial activity, there is some exploration into Framycetin's potential in novel therapeutic contexts, although this area appears less extensively documented in the provided results compared to its antibacterial applications.

Some research suggests a potential role for Framycetin (B1674049) in antiviral research. One source mentions Framycetin in the context of antiviral agents, although specific details on its antiviral mechanism or efficacy are limited. drugbank.com Another study explored structure-activity relationships of neomycin (which includes Framycetin) and its conjugates targeting HIV-1 gp120-CXCR4 binding, indicating an avenue of investigation into its potential against certain viruses. drugbank.com Additionally, a study on chronic nasopharyngitis treatment with Framycetin noted that additional administration of antiviral agents did not affect the course of clinical symptoms, indirectly touching upon the co-administration in a clinical setting rather than Framycetin's intrinsic antiviral activity. fortunejournals.comfortunejournals.com

Host-pathogen interaction studies aim to understand the complex interplay between an infectious agent and its host at various biological levels. pasteur.fr While the provided results discuss host-pathogen interactions in the context of omics research and bacterial infections in general pasteur.frfrontiersin.orgnih.gov, there is no specific information detailing research focused on Framycetin's direct influence on host-pathogen interactions beyond its primary antibacterial action.

Development of Advanced Delivery Systems for Experimental Research

Advanced delivery systems are being developed to improve the efficacy and sustained release of therapeutic agents like Framycetin, particularly in topical applications for conditions such as wound healing.

Formulation in Hydrogel Dressings for Sustained Release in In Vitro or Animal Models

Hydrogel dressings have emerged as effective drug delivery systems for topical applications, offering advantages such as maintaining a moist wound environment and providing sustained drug release. nih.govnih.govmdpi.com Research has focused on formulating Framycetin sulfate (B86663) into hydrogel dressings for enhanced wound healing. nih.govnih.govresearchgate.net

Studies have investigated the swelling behavior and in vitro drug release patterns of Framycetin sulfate-loaded hydrogels prepared with various polymers like polyvinyl alcohol, sodium alginate, and polyvinyl pyrrolidone. nih.govnih.govresearchgate.net These formulations have demonstrated sustained drug release over several hours. nih.gov

Preclinical animal studies, specifically using rat wound models, have evaluated the in vivo therapeutic effectiveness of Framycetin sulfate hydrogels in wound healing. nih.govnih.govresearchgate.net Results indicate that hydrogel dressings loaded with Framycetin sulfate can be therapeutically more efficient in promoting wound healing compared to conventional treatments, with observations of enhanced healing rates. nih.govnih.gov

In Vitro Drug Release from Framycetin Sulfate Hydrogels

FormulationCumulative Drug Release at 2 hours (%)Cumulative Drug Release at 4 hours (%)
All formulations~50~80
FH5 (drug/PVA/PVP/SA ratio 0.1/1/0.1/0.8)-~88

Note: Data compiled from search result nih.gov. Specific values for all formulations at 2 and 4 hours were not explicitly provided, but the trend was indicated.

Integration with Biopolymers for Enhanced Preclinical Efficacy

The integration of antibiotics with biopolymers is another strategy to enhance the efficacy of treatments, particularly in preclinical settings. Biopolymers, such as chitosan (B1678972), are known for their biocompatibility, biodegradability, and potential to improve drug delivery and tissue regeneration. google.comresearchgate.netnih.govresearchgate.net

Research has explored incorporating Framycetin sulfate with biopolymers like chitosan in topical formulations. google.com Chitosan, for instance, can enhance therapeutic outcomes by promoting wound healing, improving collagen organization, and stimulating angiogenesis. google.comresearchgate.net Combining Framycetin sulfate with chitosan in a cream base has been investigated for treating bacterial skin infections and wounds, with the biopolymer potentially enhancing penetration and contributing to faster healing. google.com Preclinical animal studies have been used to evaluate the efficacy of formulations containing Framycetin sulfate and biopolymers. google.com While specific detailed research findings on enhanced preclinical efficacy solely attributable to the biopolymer interaction at a molecular level with Framycetin were not extensively detailed in the provided results, the use of biopolymers in conjunction with antibiotics like Framycetin in topical formulations for improved wound healing is an active area of investigation. google.comresearchgate.netresearchgate.net

Applications in Omics Research (e.g., Transcriptomics, Proteomics to Study Bacterial Response)

Omics technologies, including transcriptomics and proteomics, provide powerful tools for studying the global molecular responses of organisms, including bacteria, to antibiotic treatment. frontiersin.orgnih.govhumanspecificresearch.orgfortunejournals.commdpi.com

Transcriptomics involves the large-scale analysis of RNA transcripts, providing insights into gene expression changes. humanspecificresearch.orgmdpi.com Proteomics focuses on the large-scale study of proteins, their abundance, and functions. humanspecificresearch.orgmdpi.com By applying these techniques, researchers can gain a comprehensive understanding of how bacteria respond to Framycetin exposure at the molecular level. This includes identifying genes and proteins that are up- or down-regulated in response to the antibiotic, potentially revealing mechanisms of resistance or adaptation. frontiersin.orgnih.govfortunejournals.com

While the provided search results discuss the application of transcriptomics and proteomics in studying bacterial responses to infection and antibiotics in general frontiersin.orgnih.govfortunejournals.commdpi.com, and mention Framycetin in the context of omics technologies kongunaducollege.ac.in, there are no specific detailed research findings within these results that describe the direct application of transcriptomics or proteomics specifically to study bacterial responses to Framycetin treatment. However, the framework for such studies exists and is utilized for other antibiotics and bacterial infections. frontiersin.orgnih.govfortunejournals.com For example, omics technologies have been used to study drug resistance mechanisms in Mycobacterium tuberculosis, identifying mutations affecting ribosomal proteins and rRNA that contribute to resistance to antibiotics targeting the ribosome. fortunejournals.com This illustrates the potential of omics approaches to elucidate bacterial resistance mechanisms to drugs like Framycetin, which also targets the ribosome. benchchem.combenchchem.commedtigo.comdrugbank.comnih.gov

Conclusion and Research Outlook on Framycetin

Summary of Framycetin's Contributions to Fundamental Antimicrobial Science

Framycetin (B1674049), as a key member of the aminoglycoside class, has significantly contributed to the understanding of bacterial protein synthesis inhibition. Its specific binding to the 30S ribosomal subunit and interference with mRNA decoding provided fundamental insights into the mechanisms of translation and the ways in which antimicrobial agents can target this essential cellular process. drugbank.comnih.gov Research into Framycetin's interactions with ribosomal RNA and proteins has served as a basis for understanding the activity of other aminoglycosides and the development of new agents targeting the ribosome. drugbank.comnih.govmedchemexpress.com

Unresolved Research Questions and Knowledge Gaps

Despite decades of use and research, several questions and knowledge gaps regarding Framycetin persist. The precise extent of systemic absorption and the factors influencing it, particularly in varied clinical scenarios beyond intact skin, could benefit from further detailed pharmacokinetic studies. The long-term implications of repeated or widespread topical use on the development of antibiotic resistance patterns, both locally and systemically, require ongoing surveillance and research. mnkjournals.com Furthermore, a deeper understanding of its efficacy against biofilm-associated infections, which are prevalent in chronic conditions, remains an area for continued investigation. fortunejournals.com Research is also needed to fully elucidate its potential interactions with host factors in complex wound environments and chronic inflammatory conditions.

Prospects for Future Academic and Translational Research Initiatives

Future research on Framycetin holds several promising prospects. Academic research can continue to explore the nuances of its interaction with bacterial ribosomes and other potential cellular targets, contributing to fundamental molecular biology and antibiotic design. Investigating modifications to the Framycetin molecule or novel delivery systems, such as advanced hydrogels or nanoparticles, could enhance its efficacy, reduce potential toxicity, and overcome resistance mechanisms. plos.orgnih.govresearchgate.net Translational research initiatives could focus on well-controlled clinical trials evaluating Framycetin's effectiveness in specific, challenging infections, such as chronic wound infections or resistant bacterial keratitis, potentially in combination with other antimicrobial or wound-healing agents. researchgate.netnih.gov Research into the optimal use of Framycetin in the context of growing antibiotic resistance and the development of strategies to preserve its effectiveness are also crucial future directions.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Framycort’s efficacy in specific dermatological conditions?

  • Methodology : Use the PICOT framework to structure questions: P opulation (e.g., patients with eczema), I ntervention (this compound dosage), C omparison (alternative corticosteroids), O utcome (reduction in inflammation), and T imeframe (6-week trial). This ensures clarity and alignment with clinical relevance .
  • Example : “In adults with moderate eczema (P), does this compound 0.1% cream (I) compared to hydrocortisone 1% (C) reduce erythema severity (O) over 4 weeks (T)?”

Q. What experimental design considerations are critical for evaluating this compound’s therapeutic efficacy?

  • Methodology :

  • Controls : Include placebo and active comparator arms (e.g., hydrocortisone) to benchmark efficacy .
  • Blinding : Double-blind designs minimize bias in subjective outcomes like symptom relief .
  • Endpoint selection : Use validated scales (e.g., EASI for eczema) to ensure reproducibility .

Q. How should a systematic literature review be conducted to identify gaps in this compound research?

  • Methodology :

  • Databases : Search PubMed, EMBASE, and Cochrane Library using Boolean terms (e.g., “this compound AND (efficacy OR safety) NOT veterinary”).
  • Inclusion criteria : Prioritize RCTs and meta-analyses (2010–2025) .
  • Gap analysis : Use tools like PRISMA to map existing studies and highlight understudied areas (e.g., long-term safety in pediatric populations) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be reconciled in preclinical studies?

  • Methodology :

  • Iterative analysis : Re-examine experimental conditions (e.g., cell line variability, cytokine assay sensitivity) .
  • Triangulation : Cross-validate findings using multiple techniques (e.g., Western blot, ELISA, and transcriptomics) .
  • Publication bias assessment : Use funnel plots to detect missing negative studies in meta-analyses .

Q. What methodologies are optimal for comparative efficacy studies between this compound and newer corticosteroids?

  • Methodology :

  • Network meta-analysis : Pool indirect comparisons from RCTs to rank this compound against alternatives (e.g., mometasone) .
  • Dose-response modeling : Fit Emax models to quantify potency differences using nonlinear regression .

Q. How can in vitro models elucidate this compound’s mechanistic interactions with skin microbiota?

  • Methodology :

  • 3D skin models : Use MatTek EpiDerm™ to simulate human skin microbiota interactions under this compound exposure .
  • Metagenomic sequencing : Track microbial diversity shifts post-treatment via 16S rRNA sequencing .

Q. What statistical approaches are recommended for this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling?

  • Methodology :

  • Non-compartmental analysis (NCA) : Calculate AUC and Cmax from plasma concentration-time curves .
  • Mechanistic PK/PD models : Link this compound’s tissue penetration (PK) to biomarker changes (e.g., IL-6 suppression) using differential equations .

Q. How should longitudinal studies be designed to assess this compound’s safety in chronic use?

  • Methodology :

  • Cohort design : Follow patients for ≥12 months with quarterly assessments (e.g., TEWL for skin barrier function) .
  • Adverse event tracking : Use MedDRA coding for standardized reporting of side effects (e.g., telangiectasia) .

Data Presentation Guidelines

Parameter This compound-Specific Example Source
Efficacy MetricsMean reduction in SCORAD index (±95% CI)
Safety DataIncidence of contact dermatitis (%)
Mechanistic DataFold change in TNF-α expression (qPCR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.